Molecular Weight and Lipophilicity (cLogP) Differentiation vs. 6-Ethoxy Analog
Compared to the bulkier 6-ethoxy analog (6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide, MW 337.37 g/mol), the target compound (MW 293.32 g/mol) exhibits a lower molecular weight (ΔMW = −44.05 g/mol) and a reduced calculated partition coefficient (cLogP ≈ 1.8 vs. ≈ 2.3 for the ethoxy analog), placing it more favorably within Lipinski’s rule-of-five boundaries for oral bioavailability . Both compounds share identical hydrogen-bond donor and acceptor counts (HBD = 1; HBA = 5), but the target compound’s smaller solvent-accessible surface area (SASA ≈ 520 Ų vs. ≈ 580 Ų) predicts higher passive membrane permeability in PAMPA assays [1].
| Evidence Dimension | Physicochemical drug-likeness (MW, cLogP, SASA) |
|---|---|
| Target Compound Data | MW = 293.32 g/mol; cLogP ≈ 1.8; HBD = 1; HBA = 5; SASA ≈ 520 Ų |
| Comparator Or Baseline | 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: MW = 337.37 g/mol; cLogP ≈ 2.3; HBD = 1; HBA = 6; SASA ≈ 580 Ų |
| Quantified Difference | ΔMW = −44.05 g/mol; ΔcLogP ≈ −0.5 log units; ΔSASA ≈ −60 Ų |
| Conditions | In silico prediction (ALOGPS 2.1 / SwissADME); no experimental logP or PAMPA data available for either compound. |
Why This Matters
A lower molecular weight and logP enhance the probability of favorable oral absorption and CNS penetration, making the target compound a preferred starting point for lead optimization programs that require systemic or brain exposure.
- [1] SwissADME (Swiss Institute of Bioinformatics). In silico physicochemical property predictions for the target compound and comparator. cLogP calculated by XLOGP3; SASA by atomic radii summation. View Source
